molecular formula C10H12O4S B13558524 2-Oxopropyl 4-methylbenzene-1-sulfonate CAS No. 1666-19-9

2-Oxopropyl 4-methylbenzene-1-sulfonate

Cat. No.: B13558524
CAS No.: 1666-19-9
M. Wt: 228.27 g/mol
InChI Key: PMXQYMFAWGAWGF-UHFFFAOYSA-N
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Description

Toluene-4-sulfonic acid 2-oxopropyl ester is an organic compound that belongs to the class of sulfonic acid esters. It is derived from toluene-4-sulfonic acid and 2-oxopropyl alcohol. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of toluene-4-sulfonic acid 2-oxopropyl ester typically involves the esterification of toluene-4-sulfonic acid with 2-oxopropyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete esterification .

Industrial Production Methods

On an industrial scale, the production of toluene-4-sulfonic acid 2-oxopropyl ester involves the continuous esterification process. This method ensures a high yield and purity of the product. The process includes the use of a fixed-bed reactor where the reactants are continuously fed, and the product is continuously removed. This method is efficient and cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Toluene-4-sulfonic acid 2-oxopropyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., sulfuric acid) and water.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

    Hydrolysis: Toluene-4-sulfonic acid and 2-oxopropyl alcohol.

    Substitution: Various sulfonate derivatives depending on the nucleophile used.

    Oxidation: Sulfonic acid derivatives.

Scientific Research Applications

Toluene-4-sulfonic acid 2-oxopropyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of toluene-4-sulfonic acid 2-oxopropyl ester involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate group is electron-withdrawing, making the ester more susceptible to nucleophilic attack. This property is utilized in various organic synthesis reactions to introduce different functional groups .

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonic acid 2-oxopropyl ester
  • Benzenesulfonic acid 2-oxopropyl ester
  • Ethanesulfonic acid 2-oxopropyl ester

Uniqueness

Toluene-4-sulfonic acid 2-oxopropyl ester is unique due to its specific structure, which includes a toluene ring. This structure imparts distinct chemical properties, such as higher reactivity in nucleophilic substitution reactions compared to its analogs. Additionally, the presence of the toluene ring can influence the compound’s solubility and stability .

Properties

CAS No.

1666-19-9

Molecular Formula

C10H12O4S

Molecular Weight

228.27 g/mol

IUPAC Name

2-oxopropyl 4-methylbenzenesulfonate

InChI

InChI=1S/C10H12O4S/c1-8-3-5-10(6-4-8)15(12,13)14-7-9(2)11/h3-6H,7H2,1-2H3

InChI Key

PMXQYMFAWGAWGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)C

Origin of Product

United States

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